Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate
CAS No.: 921054-80-0
VCID: VC6626973
Molecular Formula: C18H19NO3S
Molecular Weight: 329.41
* For research use only. Not for human or veterinary use.

Description |
SynthesisThe synthesis of compounds with similar structures typically involves multi-step reactions. These may include:
Potential ApplicationsCompounds with similar structures have potential applications in medicinal chemistry, particularly in drug development. They may exhibit biological activities such as enzyme inhibition or receptor interaction, which can be beneficial for treating various diseases.
Research Findings and ChallengesWhile specific research findings on Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate are not available, compounds with similar structures have shown promise in pharmacological studies. Challenges in the field include optimizing synthesis conditions to improve yield and purity and understanding the compound's mechanism of action at the molecular level. |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 921054-80-0 | ||||||
Product Name | Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)thiophene-3-carboxylate | ||||||
Molecular Formula | C18H19NO3S | ||||||
Molecular Weight | 329.41 | ||||||
IUPAC Name | ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxylate | ||||||
Standard InChI | InChI=1S/C18H19NO3S/c1-2-22-18(21)15-9-10-23-17(15)19-16(20)14-8-7-12-5-3-4-6-13(12)11-14/h7-11H,2-6H2,1H3,(H,19,20) | ||||||
Standard InChIKey | OXIRUOTUZBKLHX-UHFFFAOYSA-N | ||||||
SMILES | CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=C(CCCC3)C=C2 | ||||||
Solubility | not available | ||||||
PubChem Compound | 7166954 | ||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume